molecular formula C₁₀H₃D₃ClN₅O B1160614 Triazoxide-d3

Triazoxide-d3

Cat. No.: B1160614
M. Wt: 250.66
Attention: For research use only. Not for human or veterinary use.
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Description

Deuterated compounds like Triazoxide-d3 are synthesized by replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, to enhance metabolic stability and enable tracking in pharmacokinetic studies. These compounds often exhibit unique reactivity due to their heterocyclic cores, which may influence their biological activity and environmental persistence.

Properties

Molecular Formula

C₁₀H₃D₃ClN₅O

Molecular Weight

250.66

Synonyms

7-Chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-Oxide-d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and triazole/trioxa-based compounds referenced in the evidence, highlighting synthesis methods, applications, and regulatory considerations.

Table 1: Key Properties of Triazoxide-d3 and Related Compounds

Compound Core Structure Synthesis Method (Evidence Source) Key Applications Regulatory Notes (Evidence Source)
This compound* Triazole-deuterated Likely analogous to III1–III19 synthesis Fungicide tracking, metabolism studies Not explicitly mentioned in evidence
Trioxsalen () Trioxa-fused aromatic Derwent Drug File listing Photochemotherapy (e.g., psoriasis) Regulatory codes (e.g., REACH, UNRTDG)
III1–III19 () Substituted benzoic acid derivatives Thionyl chloride, dichloromethane, triethylamine Antimicrobial/antifungal agents Experimental stage; no commercial codes
Dexamethasone/Trichlormethiazide () Steroid/thiazide combo Formulation codes (2'00 : 2) Anti-inflammatory/diuretic IC50, LD50, and REACH compliance

Key Findings:

Synthesis : this compound’s synthesis may parallel the thionyl chloride-mediated esterification described in , where substituted benzoic acids react with intermediates to form bioactive triazole derivatives. Deuterium incorporation likely occurs at specific hydrogen sites during recrystallization or via deuterated reagents .

Structural Analogues :

  • Trioxsalen : Shares a trioxa core but is used in phototherapy, unlike this compound’s agricultural focus. Regulatory data (e.g., REACH, UN codes) suggest stricter handling requirements for trioxa compounds .
  • III1–III19 : These derivatives exhibit antifungal activity, suggesting this compound could have similar bioactivity but with improved stability due to deuterium .

Regulatory and Safety Profiles : Compounds like Dexamethasone/Trichlormethiazide are subject to IC50 and LD50 evaluations (), implying that this compound may require analogous toxicity testing for agricultural registration .

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